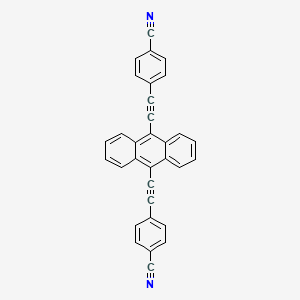

9,10-Bis(4-cyanophenylethynyl)anthracene

Overview

Description

9,10-Bis(4-cyanophenylethynyl)anthracene is an aromatic hydrocarbon . It’s known to exert fluorescence properties due to its polycyclic aromatic hydrocarbon system . It’s commonly used as a scintillator additive and has been studied extensively as a fluorescence emitter for peroxyoxalate chemiluminescence .

Synthesis Analysis

A series of anthracene-based derivatives, including 9,10-bis(phenylethynyl)anthracene, was synthesized by the Suzuki/Sonogashira cross-coupling reactions in good yields .Molecular Structure Analysis

The molecular structure of 9,10-bis(phenylethynyl)anthracene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The two different π-conjugated groups were orthogonally arranged in the individual molecule, and the luminophores partially overlapped between adjacent molecules .Chemical Reactions Analysis

The cyclophane featuring a 9,10-bis(phenylethynyl)anthracene group showed a supercooled nematic phase at room temperature upon cooling . Thermal treatment for the kinetically trapped state led to a transition to another crystalline state and, consequently, a change in photoluminescence color .Physical And Chemical Properties Analysis

9,10-Bis(phenylethynyl)anthracene exhibits high thermal stability . It displays strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency . It’s also used in lightsticks as a fluorophor producing ghostly green light .Scientific Research Applications

Thermoresponsive Luminescent Materials

9,10-Bis(phenylethynyl)anthracene-based cyclophanes have been used in the development of thermoresponsive luminescent materials . The cyclophane was designed with shorter flexible oligo(ethyleneglycol) chains used as linkers bridging the luminophore and another aromatic group . The cyclophane showed a supercooled nematic phase at room temperature upon cooling . Thermal treatment for the kinetically trapped state led to a transition to another crystalline state and, consequently, a change in photoluminescence color .

External Stimuli-Responsive Luminescent Materials

Luminescent cyclophanes featuring flexible linkers that bridge aromatic groups are promising candidates for external stimuli-responsive luminescent materials . However, the flexible molecular structures prevent the formation of crystals suitable for single crystal X-ray structure analysis . The appropriate molecular design can overcome this issue while maintaining external stimuli-responsive luminescence character .

Synthesis of Anthracene-Based Derivatives

9,10-Bis(phenylethynyl)anthracene is used in the synthesis of anthracene-based derivatives . These compounds were fully characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations .

Development of High Thermal Stability Materials

9,10-Bis(phenylethynyl)anthracene and its derivatives exhibited high thermal stability . As the number of substituents increased, the decomposition temperatures (Td) of these compounds increased in the following order: 1 < 2 < 3 .

Investigation of Photophysical Properties

Different substituents strongly affected the optical properties of 9,10-Bis(phenylethynyl)anthracene . In particular, compound 1b with the electron-withdrawing group (—CHO) exhibited a larger Stokes shift (113 nm) than the other compounds .

Electrochemical Properties

Investigation of the electrochemical properties of these compounds showed that the HOMO-LUMO energy gaps (Egap) decreased obviously as the degree of conjugation increased .

Solution-Based Upconversion (UC) Applications

The green glowstick dye 9,10-(bisphenylethynyl)anthracene (BPEA) and its derivatives have already shown great promise in solution-based UC applications .

Mechanism of Action

Target of Action

The primary target of 9,10-Bis(4-cyanophenylethynyl)anthracene is the fluorescence pathway . This compound is an aromatic hydrocarbon that displays strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency .

Mode of Action

9,10-Bis(4-cyanophenylethynyl)anthracene interacts with its targets by emitting light when it is excited . This is due to its polycyclic aromatic hydrocarbon system, which allows it to absorb light at a certain wavelength and then re-emit it at a longer wavelength . The emission wavelength can be lowered by substituting the anthracene core by halogens or alkyls .

Biochemical Pathways

The compound affects the chemiluminescence pathway . When it is excited, it emits light, which can be detected and measured. This property makes it useful in various applications, such as in lightsticks and as a dopant for organic semiconductors in OLEDs .

Result of Action

The molecular and cellular effects of 9,10-Bis(4-cyanophenylethynyl)anthracene’s action are primarily related to its light-emitting properties . When excited, it emits a ghostly green light, which can be used to illuminate objects or spaces .

Action Environment

Environmental factors such as temperature and light conditions can influence the action, efficacy, and stability of 9,10-Bis(4-cyanophenylethynyl)anthracene . For instance, its light-emitting properties may be affected by the presence of other chemicals or changes in temperature .

Safety and Hazards

Future Directions

Introducing a cyclic structure to luminophores is a promising approach for achieving external stimuli-responsive luminescence . Appropriate molecular design can overcome the issue of flexible molecular structures preventing the formation of crystals suitable for single crystal X-ray structure analysis, while maintaining external stimuli-responsive luminescence character .

properties

IUPAC Name |

4-[2-[10-[2-(4-cyanophenyl)ethynyl]anthracen-9-yl]ethynyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N2/c33-21-25-13-9-23(10-14-25)17-19-31-27-5-1-2-6-28(27)32(30-8-4-3-7-29(30)31)20-18-24-11-15-26(22-34)16-12-24/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLULEDYGRANSMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C#N)C#CC5=CC=C(C=C5)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Bis(4-cyanophenylethynyl)anthracene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B3321588.png)

![1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one](/img/structure/B3321593.png)

![[(1S,2S,4S,5R)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B3321608.png)

![N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3321613.png)

![(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B3321641.png)

![Hexahydro-1H-thieno[3,4-C]pyrrole](/img/structure/B3321661.png)

![{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine](/img/structure/B3321668.png)